molecular formula C24H20NOP B14689254 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol CAS No. 33345-15-2

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol

Cat. No.: B14689254
CAS No.: 33345-15-2
M. Wt: 369.4 g/mol
InChI Key: BIWBGDLBZRZTPZ-UHFFFAOYSA-N
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Description

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol is an organophosphorus compound known for its unique structure and reactivity It is characterized by the presence of a triphenylphosphoranylidene group attached to an amino phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method is the reaction of triphenylphosphine with a halogenated phenol derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.

    Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol involves its ability to participate in various chemical reactions due to the presence of the reactive phosphanylidene group. This group can form stable intermediates with various substrates, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity.

    2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: A structurally related compound with different applications.

Properties

CAS No.

33345-15-2

Molecular Formula

C24H20NOP

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(triphenyl-λ5-phosphanylidene)amino]phenol

InChI

InChI=1S/C24H20NOP/c26-24-19-11-10-18-23(24)25-27(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H

InChI Key

BIWBGDLBZRZTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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